molecular formula C11H15NO B372301 Pivalanilide CAS No. 6625-74-7

Pivalanilide

Cat. No. B372301
CAS RN: 6625-74-7
M. Wt: 177.24g/mol
InChI Key: LWJNWXYSLBGWDU-UHFFFAOYSA-N
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Patent
US05472983

Procedure details

The preparation of Example 1 was repeated with the changes that the starting reactants were aniline (24.18 g, 0.260 mole) and trimethylacetoyl chloride (15.06 g, 0.125 mole), the reaction was carried out in benzene and produced 13.24 g of crystals of the desired product (60% yield), mp 132°-132.5° C. Proton nuclear magnetic resonance (89.55 MHz) showed absorptions at 7.568-7.078 ppm (m, 5H; aryl H); 1.310 ppm (s, 9H; tert-butyl H).
Quantity
24.18 g
Type
reactant
Reaction Step One
Quantity
15.06 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:8][C:9]([CH3:14])([CH3:13])[C:10](Cl)=[O:11]>C1C=CC=CC=1>[C:2]1([NH:1][C:10](=[O:11])[C:9]([CH3:14])([CH3:13])[CH3:8])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
24.18 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
15.06 g
Type
reactant
Smiles
CC(C(=O)Cl)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The preparation of Example 1

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 13.24 g
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(C(C)(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.